molecular formula C14H9Cl3O B6312254 3-(Trichloromethyl)benzophenone CAS No. 1357624-15-7

3-(Trichloromethyl)benzophenone

Cat. No.: B6312254
CAS No.: 1357624-15-7
M. Wt: 299.6 g/mol
InChI Key: PIZKFDYOFKOBEV-UHFFFAOYSA-N
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Description

3-(Trichloromethyl)benzophenone: is an organic compound with the molecular formula C14H9Cl3O It is a derivative of benzophenone, where a trichloromethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trichloromethyl)benzophenone typically involves the acylation of benzene derivatives with trichloromethyl ketones. One common method includes the Friedel-Crafts acylation reaction, where benzene reacts with trichloromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trichloromethyl)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl derivatives or alcohols.

    Substitution: Amino or thiol-substituted benzophenones.

Scientific Research Applications

Chemistry: 3-(Trichloromethyl)benzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of trichloromethyl groups on biological activity. It is also employed in the development of new bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the design of new drugs with improved efficacy and safety profiles. Its unique chemical structure allows for the exploration of novel therapeutic targets.

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of 3-(Trichloromethyl)benzophenone involves its interaction with molecular targets through its trichloromethyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, influencing its reactivity and stability.

Comparison with Similar Compounds

    3-(Trifluoromethyl)benzophenone: Similar in structure but with a trifluoromethyl group instead of a trichloromethyl group.

    Benzophenone: The parent compound without any substituents on the benzene ring.

    4-(Trichloromethyl)benzophenone: A positional isomer with the trichloromethyl group attached to the fourth position of the benzene ring.

Uniqueness: 3-(Trichloromethyl)benzophenone is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for a wide range of chemical transformations. Compared to its trifluoromethyl analog, the trichloromethyl group provides different electronic and steric effects, leading to variations in reactivity and applications.

Properties

IUPAC Name

phenyl-[3-(trichloromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZKFDYOFKOBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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